

# ACT-1004-1239: A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ACT-1004-1239 |           |
| Cat. No.:            | B11937379     | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

**ACT-1004-1239** is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). Developed by Idorsia Pharmaceuticals, this small molecule has demonstrated potential therapeutic utility in inflammatory demyelinating diseases through a dual mechanism of action: immunomodulation and enhancement of myelin repair. This technical guide provides an indepth overview of the discovery, development, mechanism of action, and preclinical evaluation of **ACT-1004-1239**, presenting key data and experimental methodologies.

#### **Introduction to CXCR7 (ACKR3)**

CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including neurological diseases, autoimmune disorders, and cancer. Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins. Instead, its main function is to bind and scavenge its specific ligands, the chemokines CXCL11 and CXCL12, thereby regulating their extracellular concentrations. This scavenging activity is mediated through  $\beta$ -arrestin recruitment and subsequent receptor internalization. By modulating CXCL11 and CXCL12 gradients, CXCR7 influences cell migration and localization, making it a compelling therapeutic target.



# Discovery of ACT-1004-1239

The discovery of **ACT-1004-1239** was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify antagonists of CXCR7.





Click to download full resolution via product page

Caption: Workflow of ACT-1004-1239 discovery.







The process began with a high-throughput screening campaign that identified an initial hit compound, referred to as "hit 3". This was followed by a hit-to-lead optimization phase, which led to the discovery of a novel chemotype series. A key example from this series was the trans racemic compound 11i, which served as the basis for further structural modifications. Extensive structure-activity relationship (SAR) studies were conducted on the trisubstituted piperidine scaffold of this series. This effort, combined with the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, culminated in the identification of **ACT-1004-1239** (also known as compound 28f) as the lead candidate.

#### **Mechanism of Action**

ACT-1004-1239 is a potent and insurmountable antagonist of CXCR7. Its primary mechanism involves blocking the recruitment of  $\beta$ -arrestin induced by the binding of CXCL11 and CXCL12 to CXCR7. This inhibition of the CXCR7 scavenging function leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker of target engagement.





Click to download full resolution via product page

Caption: CXCR7 signaling and inhibition by **ACT-1004-1239**.

## **Quantitative Data**

## Table 1: In Vitro Potency of ACT-1004-1239



| Species    | IC50 (nM) |
|------------|-----------|
| Human      | 3.2       |
| Mouse      | 2.3       |
| Rat        | 3.1       |
| Dog        | 2.3       |
| Guinea Pig | 0.6       |
| Macaque    | 1.5       |

Data sourced from MedchemExpress.

Table 2: Pharmacokinetic Parameters of ACT-1004-1239

| Specie<br>s | Dose         | Route | Tmax<br>(h) | Cmax<br>(ng/mL<br>) | T1/2<br>(h)   | Vss<br>(L/kg) | CI<br>(mL/mi<br>n/kg) | F (%) |
|-------------|--------------|-------|-------------|---------------------|---------------|---------------|-----------------------|-------|
| Rat         | 10<br>mg/kg  | p.o.  | 0.5         | 600                 | -             | -             | -                     | 35    |
| Rat         | 1 mg/kg      | i.v.  | -           | -                   | 1.3           | 3.6           | 70                    | -     |
| Dog         | -            | -     | ~1.5        | -                   | -             | 1.6           | -                     | 61    |
| Human       | 10-200<br>mg | p.o.  | 1.3-3.0     | -                   | 17.8-<br>23.6 | -             | -                     | 53    |

Data compiled from multiple sources.

### **Preclinical Development and Efficacy**

The therapeutic potential of **ACT-1004-1239** has been evaluated in established preclinical models of demyelinating diseases.

#### **Experimental Protocols**



Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model:

This is a widely used mouse model for multiple sclerosis. While the precise protocol used for **ACT-1004-1239** is not publicly detailed, standard protocols involve immunizing C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin to induce the disease. **ACT-1004-1239** was administered orally, twice daily, at doses ranging from 10 to 100 mg/kg in both prophylactic and therapeutic settings. Efficacy was assessed by monitoring clinical scores of disease severity, analyzing immune cell infiltration into the central nervous system (CNS), and measuring plasma neurofilament light chain concentrations as a marker of neurodegeneration.

**Cuprizone-Induced Demyelination Model:** 

This model is used to study demyelination and remyelination processes. Mice are fed a diet containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination. **ACT-1004-1239** was administered orally at a dose of 100 mg/kg twice daily. The effects on myelination were assessed by histological analysis of the corpus callosum to quantify the number of mature oligodendrocytes and the extent of myelination.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:

This in vitro assay evaluates the direct effect of compounds on the maturation of OPCs into myelinating oligodendrocytes. Rat OPCs are cultured in the presence of the test compound. **ACT-1004-1239** was tested at concentrations of 1-10  $\mu$ M for 30 days. The differentiation of OPCs is typically assessed by immunocytochemistry for markers of mature oligodendrocytes.

#### **Key Preclinical Findings**

- In the MOG-induced EAE model, ACT-1004-1239 demonstrated a significant dosedependent reduction in disease severity.
- Treatment with **ACT-1004-1239** reduced CNS inflammation and plasma neurofilament light chain concentration.
- In the cuprizone-induced demyelination model, **ACT-1004-1239** treatment significantly increased the number of mature oligodendrocytes and enhanced myelination.



- In vitro, ACT-1004-1239 promoted the maturation of OPCs into mature myelinating oligodendrocytes.
- The efficacy of ACT-1004-1239 in these models correlated with an increase in plasma
  CXCL12 concentration, confirming target engagement.

#### **Clinical Development**

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of **ACT-1004-1239** (1-200 mg) in healthy male subjects. The study also included assessments of food effect and absolute bioavailability. A subsequent Phase 1 study evaluated multiple-dose administration.

#### **Key Clinical Findings:**

- ACT-1004-1239 was found to be safe and well-tolerated up to the highest tested dose of 200 mg.
- A dose-dependent increase in plasma CXCL12 concentrations was observed, confirming target engagement in humans.
- Pharmacokinetic data supported a once-daily dosing regimen for future clinical studies.
- The absolute bioavailability was determined to be 53.0%.
- No relevant food effect on pharmacokinetics was observed.
- Multiple oral doses of ACT-1004-1239 showed sustained target engagement with CXCR7 in healthy humans.

#### Conclusion

ACT-1004-1239 is a novel, orally available CXCR7 antagonist with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its dual action of reducing neuroinflammation and promoting myelin repair provides a strong rationale for its further development as a potential treatment for inflammatory demyelinating diseases such as multiple sclerosis. The successful demonstration of target engagement in both preclinical models and



human subjects, coupled with a favorable safety profile, positions **ACT-1004-1239** as a significant advancement in the pursuit of new therapies for these challenging conditions.

 To cite this document: BenchChem. [ACT-1004-1239: A Technical Whitepaper on its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937379#act-1004-1239-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com